N-(2-hydroxyphenyl)morpholine-3-carboxamide
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Overview
Description
N-(2-hydroxyphenyl)morpholine-3-carboxamide: is an organic compound that belongs to the class of carboxamides It features a morpholine ring substituted with a hydroxyphenyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyphenyl)morpholine-3-carboxamide typically involves the reaction of 2-hydroxyaniline with morpholine-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production method.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-hydroxyphenyl)morpholine-3-carboxamide can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: N-(2-hydroxyphenyl)morpholine-3-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, altering their activity and providing insights into enzyme function and regulation.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its chemical properties make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of N-(2-hydroxyphenyl)morpholine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active site residues, while the morpholine ring provides structural stability. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
- N-(3-hydroxyphenyl)morpholine-3-carboxamide
- N-(4-hydroxyphenyl)morpholine-3-carboxamide
- N-(2-hydroxyethyl)pyridine-3-carboxamide
Comparison: N-(2-hydroxyphenyl)morpholine-3-carboxamide is unique due to the position of the hydroxy group on the phenyl ring. This positional difference can significantly impact the compound’s chemical reactivity and biological activity. For example, the 2-hydroxy position allows for intramolecular hydrogen bonding, which can influence the compound’s stability and interaction with biological targets. In contrast, the 3- and 4-hydroxy derivatives may exhibit different reactivity and binding properties due to the absence of such intramolecular interactions.
Properties
Molecular Formula |
C11H14N2O3 |
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Molecular Weight |
222.24 g/mol |
IUPAC Name |
N-(2-hydroxyphenyl)morpholine-3-carboxamide |
InChI |
InChI=1S/C11H14N2O3/c14-10-4-2-1-3-8(10)13-11(15)9-7-16-6-5-12-9/h1-4,9,12,14H,5-7H2,(H,13,15) |
InChI Key |
TZTZDNXLCHFHLK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1)C(=O)NC2=CC=CC=C2O |
Origin of Product |
United States |
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